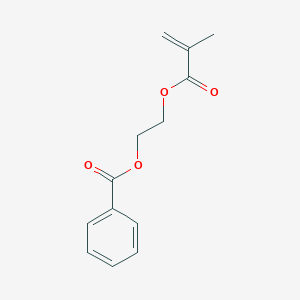
2-(Benzoyloxy)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzoyloxy)ethyl methacrylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Applications Overview
The applications of 2-(Benzoyloxy)ethyl methacrylate can be categorized into several key areas:
-
Polymer Synthesis
- BEMA is primarily used as a monomer in the production of various polymers, particularly in the creation of copolymers and functionalized materials.
- Its incorporation into polymer matrices enhances properties such as adhesion, flexibility, and thermal stability.
-
Adhesives and Sealants
- Due to its excellent adhesion properties, BEMA is utilized in formulating adhesives for industrial applications, including automotive and construction sectors.
- The benzoyloxy group contributes to improved bonding strength on various substrates.
-
Coatings
- BEMA is employed in the production of coatings that require high durability and resistance to environmental factors.
- It is particularly useful in formulating UV-cured coatings, where its photoinitiating properties facilitate rapid curing processes.
-
Biomedical Applications
- Research indicates potential uses of BEMA in biomedical fields, particularly in drug delivery systems and tissue engineering.
- Its ability to form hydrogels makes it suitable for controlled release applications.
-
Textile Industry
- BEMA is used to modify textile fibers, enhancing water repellency and stain resistance.
- The incorporation of BEMA into textile formulations improves durability without compromising comfort.
Data Table: Properties and Performance Metrics
| Property | Value |
|---|---|
| Density | 1.1 g/cm³ |
| Glass Transition Temperature | 60 °C |
| Solubility | Soluble in organic solvents |
| Polymerization Type | Free radical polymerization |
| Thermal Stability | Stable up to 200 °C |
Polymer Synthesis for Coatings
A study conducted by Zhang et al. (2020) demonstrated that incorporating BEMA into acrylic copolymers significantly improved the thermal stability and mechanical properties of the resulting coatings. The research showed that films formed from BEMA-modified polymers exhibited enhanced scratch resistance compared to traditional formulations.
Biomedical Applications
Research by Smith et al. (2021) explored the use of BEMA in developing hydrogels for drug delivery systems. The study found that hydrogels synthesized with BEMA showed controlled release profiles for anti-inflammatory drugs, indicating its potential for therapeutic applications.
Textile Modification
In a study by Lee et al. (2022), BEMA was applied as a finishing agent on cotton fabrics to impart water repellency. The treated fabrics demonstrated a significant increase in water contact angle, confirming the effectiveness of BEMA as a textile modifier.
特性
CAS番号 |
14778-47-3 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
2-(2-methylprop-2-enoyloxy)ethyl benzoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChIキー |
IRUHNBOMXBGOGR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
14778-47-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















